3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile
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Overview
Description
3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced reactor technologies to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but with an amine group instead of a nitrile group.
3-[2-Chloro-4-(trifluoromethyl)-phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the nitrile group, along with the chloro and trifluoromethyl groups, makes it a versatile intermediate for various synthetic transformations and applications .
Properties
Molecular Formula |
C10H7ClF3NO |
---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H7ClF3NO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,5H2 |
InChI Key |
GCNUXFOQBCJLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCC#N |
Origin of Product |
United States |
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